(E)-Methyl 3-(4-cyanophenyl)acrylate
Overview
Description
“(E)-Methyl 3-(4-cyanophenyl)acrylate” is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . Its IUPAC name is methyl (E)-3- (4-cyanophenyl)prop-2-enoate .
Molecular Structure Analysis
The InChI key for “(E)-Methyl 3-(4-cyanophenyl)acrylate” is CDZMIJFSAZPYEZ-VOTSOKGWSA-N . The canonical SMILES representation is COC(=O)C=CC1=CC=C(C=C1)C#N . Unfortunately, the search results do not provide more detailed information about the molecular structure.Scientific Research Applications
Synthesis and Anti-Cancer Activity
(E)-Methyl 3-(4-cyanophenyl)acrylate and its derivatives have been utilized in the synthesis of stereoisomers with significant anti-cancer activity. One study detailed the synthesis of isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, which exhibited noteworthy anti-cancer properties against human nasopharyngeal carcinoma (Irfan et al., 2021).
Drug Release Studies
The compound has been explored in drug release studies. One research used a novel crosslinker related to (E)-Methyl 3-(4-cyanophenyl)acrylate for developing polymeric hydrogels, investigating their drug-releasing properties (Arun & Reddy, 2005).
Copolymerization and Material Properties
Studies on the copolymerization of 4-cyanophenyl acrylate with other monomers like methyl methacrylate have shown the potential for creating materials with varied molecular weights, thermal stability, and solubility characteristics, which could be useful in various industrial applications (Vijayanand et al., 2009).
Corrosion Inhibition
The compound has also been researched for its corrosion inhibition properties. A study focused on the synthesis and characterization of acrylamide derivatives including structures similar to (E)-Methyl 3-(4-cyanophenyl)acrylate, demonstrating effective corrosion inhibition for copper in acidic solutions (Abu-Rayyan et al., 2022).
Thermotropic and Solution Behavior Analysis
Research has been conducted to compare the thermotropic and solution behavior of polymers derived from (E)-Methyl 3-(4-cyanophenyl)acrylate, providing insights into the physical properties of these materials, which can be relevant for advanced material design (Kasko & Pugh, 2006).
Prostate Cancer Research
Another related compound, (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4 hydroxyphenyl) acrylate, demonstrated inhibitory effects against prostate cancer cells in both in vitro and in vivo studies, suggesting potential therapeutic applications in cancer treatment (Rodrigues et al., 2012).
Corrosion Protection Research
The self-assembled films based on derivatives of (E)-Methyl 3-(4-cyanophenyl)acrylate have been investigated for their ability to protect iron against corrosion, demonstrating their potential application in materials science and engineering (Zhang Zhe et al., 2009).
Environmental Applications
The compound has been involved in environmental applications, particularly in the treatment of waste gases. A study on the removal of methyl acrylate, a related compound, by a biotrickling filter showed its potential for environmental remediation (Wu et al., 2016).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis, particularly in novel catalytic processes. For instance, a study focused on a multicatalysis reaction involving (E)‐methyl 3‐(2‐aminophenyl)acrylate, highlighting the role of solvent and substrate in the reaction mechanism (Liu et al., 2016).
properties
IUPAC Name |
methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMIJFSAZPYEZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(4-cyanophenyl)acrylate | |
CAS RN |
67472-79-1 | |
Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.